molecular formula C15H12N6O3 B2915009 N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}furan-2-carboxamide CAS No. 1775519-15-7

N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}furan-2-carboxamide

Cat. No.: B2915009
CAS No.: 1775519-15-7
M. Wt: 324.3
InChI Key: ZVCOXPADTCNOMN-UHFFFAOYSA-N
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Description

N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}furan-2-carboxamide is a heterocyclic compound featuring a fused triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 7-position and a furan-2-carboxamide group at the 3-methyl position. Its molecular formula is C₁₅H₁₂N₆O₃, with an average molecular mass of 324.30 g/mol and a monoisotopic mass of 324.097088 Da . The compound is identified by CAS RN 1775519-15-7 and ChemSpider ID 34486664.

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3/c1-9-17-15(24-20-9)10-4-5-21-12(7-10)18-19-13(21)8-16-14(22)11-3-2-6-23-11/h2-7H,8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCOXPADTCNOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}furan-2-carboxamide typically involves multiple steps. One common method involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives . The triazolopyridine ring can be synthesized via a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process . The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Table 1: Comparison with Key Analogues

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (This Work) Triazolo[4,3-a]pyridine 7-(3-Me-1,2,4-oxadiazol-5-yl); 3-(furan-2-carboxamide)methyl C₁₅H₁₂N₆O₃ 324.30 High aromaticity; potential CNS activity
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)triazolo[4,3-a]pyridin-3-yl]acetic acid Triazolo[4,3-a]pyridine 7-(3-Me-1,2,4-oxadiazol-5-yl); 3-acetic acid C₁₁H₉N₅O₃ 259.22 Enhanced solubility (carboxylic acid)
5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d) Pyrimidine 3-Nitrophenyl; 3-phenyl-1,2,4-oxadiazole C₁₉H₁₄N₆O₄ 390.35 High yield (85%); mp 261–262°C
5-(6-(4-Methoxyphenyl)-4-methyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5g) Pyrimidine 4-Methoxyphenyl; 3-phenyl-1,2,4-oxadiazole C₂₀H₁₇N₅O₃ 375.38 High yield (90%); mp 236–237°C
Compound 60 (Benzo-oxazolo[3,4-d][1,4]oxazine derivative) Benzo-oxazolo-oxazine 5-Methyl-1,2,4-oxadiazole; pyridin-3-yl C₂₀H₁₉N₅O₅ 409.40 Moderate yield (45.5%); kinase inhibitor potential

Key Observations

Substituent Effects :

  • The 3-methyl-1,2,4-oxadiazole group in the target compound and its acetic acid analogue provides metabolic stability, whereas pyrimidine-based analogues (5d, 5g) prioritize bulkier aryl groups for π-π interactions .
  • The furan-2-carboxamide substituent in the target compound introduces hydrogen-bonding capacity, contrasting with the carboxylic acid group in its acetic acid analogue, which enhances aqueous solubility .

Synthesis and Yield :

  • Pyrimidine-oxadiazole hybrids (5d, 5g) are synthesized via three-component cycloaddition with yields exceeding 85% , whereas the benzo-oxazolo derivative (Compound 60) is obtained in lower yields (45.5%) under Suzuki coupling conditions .

Thermal Stability: The higher melting point of 5d (261–262°C) compared to 5g (236–237°C) correlates with its nitro group, which strengthens intermolecular interactions.

Biological Activity

N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}furan-2-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H15N6O3
  • Molecular Weight : 398.8 g/mol
  • CAS Number : 1775458-88-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways. The incorporation of oxadiazole and triazole moieties suggests potential activities against various enzymes and receptors.

Target Proteins

Research indicates that compounds with similar structures often target:

  • Kinases : Inhibiting specific kinases involved in cancer progression.
  • Enzymes : Such as α-glucosidase, which plays a role in carbohydrate metabolism.

Anticancer Activity

Several studies have reported the anticancer potential of compounds related to this compound. For instance:

  • IC50 Values : Compounds similar to this structure have demonstrated IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound showed an IC50 of 0.013 μM against ALK5 kinase .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related compounds have shown effective inhibition against bacterial strains such as Escherichia coli and Bacillus subtilis .

Research Findings and Case Studies

  • Study on Antitumor Activity :
    • A study evaluated a series of oxadiazole-triazole derivatives for their anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM .
  • Antimicrobial Efficacy :
    • A comparative study found that oxadiazole derivatives displayed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml against various pathogens .

Data Tables

Activity TypeCompound StructureIC50 (µM)Target
AnticancerN-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-...0.013ALK5 Kinase
AntimicrobialRelated Oxadiazole Derivative12.5–25E. coli, Bacillus

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